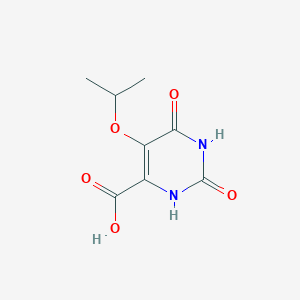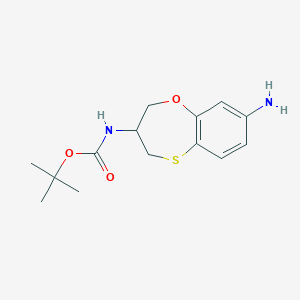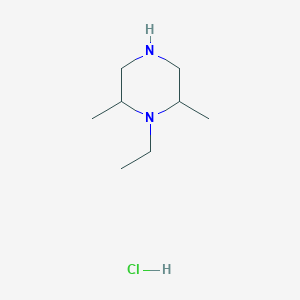![molecular formula C13H9F3N2O5 B13218942 2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)
2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzyloxycarbonyl group, a trifluoromethyl group, and a carboxylic acid group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Benzyloxycarbonyl Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl derivative.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to ensure cost-effective production.
化学反応の分析
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the oxazole ring or the benzyloxycarbonyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The oxazole ring may interact with biological targets, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: This compound shares the benzyloxycarbonyl group but differs in the presence of a chlorophenyl group instead of the trifluoromethyl group.
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: This compound has a similar benzyloxycarbonyl group but differs in the aliphatic side chain.
Uniqueness
The presence of the trifluoromethyl group in 2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
特性
分子式 |
C13H9F3N2O5 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC名 |
2-(phenylmethoxycarbonylamino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O5/c14-13(15,16)9-8(10(19)20)23-11(17-9)18-12(21)22-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,19,20)(H,17,18,21) |
InChIキー |
DZBJCWZRXOLJQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=C(O2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


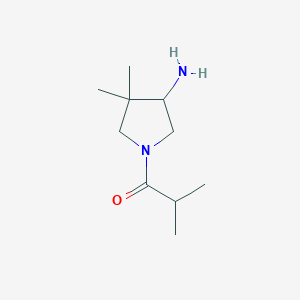
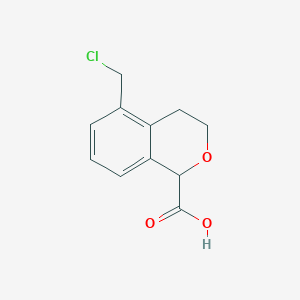
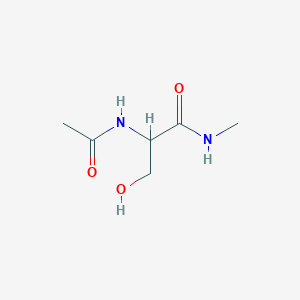
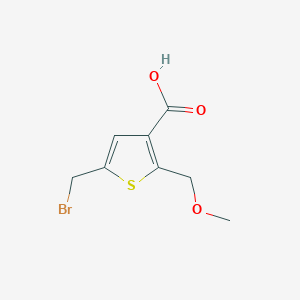

![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)
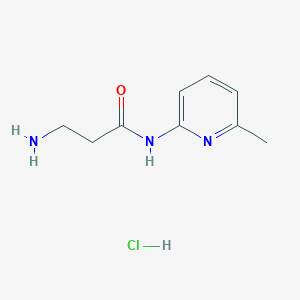

![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)

